BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 8-Phenyloctan-1-ol: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 8-Phenyloctan-1-ol

Cat. No.: B078733

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
aromatic alcohol 8-phenyloctan-1-ol. The information presented herein, including Nuclear
Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is
intended to support research and development activities where this compound is of interest.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 8-phenyloctan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
H NMR (Predicted)
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Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
7.29-7.17 m 5H Ar-H
3.64 t, J=6.6 Hz 2H HO-CH:z
2.60 t,J=7.7Hz 2H Ar-CH:z
1.63-1.53 m 4H ArCHz-CHz & HO-
CH2-CH:z
1.38-1.25 m 8H -(CHz)a-
1.20 (approx.) s (broad) 1H OH
13C NMR
Chemical Shift (ppm) Assighment
142.8 Ar-C (quaternary)
128.4 Ar-CH
128.2 Ar-CH
125.6 Ar-CH
62.9 CH2-OH
35.9 Ar-CH:z
32.8 HO-CH2-CH:z
315 Ar-CH2-CH:
29.5 -(CHz)a-
29.3 -(CH2)a-
29.2 -(CH2)s-
25.7 -(CH2)a-
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Infrared (IR) Spectroscopy

Wavenumber (cm—?)

Description of Vibration

3330 (broad)

O-H stretch

3025 Aromatic C-H stretch

2927 Aliphatic C-H stretch (asymmetric)
2855 Aliphatic C-H stretch (symmetric)
1604 Aromatic C=C stretch

1496 Aromatic C=C stretch

1454 CH:z bend

1058 C-O stretch

748 Aromatic C-H bend (out-of-plane)
698 Aromatic C-H bend (out-of-plane)

Mass Spectrometry (MS)

m/z Relative Intensity (%) Proposed Fragment
206 15 M]*

133 10 [M - CsH110]*

119 15 [M - CeH130]*

105 60 [CeHo]*

91 100 [C7H7]* (tropylium ion)
77 25 [CeHs]*

65 20 [CsHs]*

55 20 [CaH7]*

a1 30 [CsHs]*
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Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined
below. These protocols are provided as a guide and may be adapted based on available
instrumentation and specific experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 8-phenyloctan-1-ol (approximately 10-20 mg) is dissolved in
deuterated chloroform (CDClIs, approximately 0.7 mL) in a standard 5 mm NMR tube. A small
amount of tetramethylsilane (TMS) may be added as an internal standard (6 0.00 ppm).

Instrumentation: A Bruker Avance Ill HD 400 MHz spectrometer (or equivalent) equipped with a
5 mm broadband probe is used for analysis.

1H NMR Spectroscopy:

e Pulse Program: A standard single-pulse sequence (zg30) is used.

Number of Scans: 16 to 32 scans are typically acquired to achieve a good signal-to-noise
ratio.

Relaxation Delay: A relaxation delay of 1.0 second is set between scans.

Acquisition Time: An acquisition time of approximately 4 seconds is used.

Spectral Width: A spectral width of 16 ppm is typically sufficient.
13C NMR Spectroscopy:

e Pulse Program: A proton-decoupled pulse sequence (zgpg30) is employed.

Number of Scans: 256 to 1024 scans are acquired, depending on the sample concentration.

Relaxation Delay: A relaxation delay of 2.0 seconds is used.

Acquisition Time: An acquisition time of approximately 1.1 seconds is used.

Spectral Width: A spectral width of 240 ppm is typically used.
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Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate
NMR software (e.g., TopSpin, Mnova). Processing involves Fourier transformation, phase
correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak
(CDCls at & 7.26 ppm for 1H and & 77.16 ppm for 13C) or TMS.

Infrared (IR) Spectroscopy

Sample Preparation: As 8-phenyloctan-1-ol is a liquid at room temperature, the spectrum is
acquired directly using a neat sample.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer
Spectrum Two or a Thermo Fisher Nicolet iS5, equipped with an Attenuated Total Reflectance
(ATR) accessory containing a diamond or zinc selenide crystal is utilized.

Data Acquisition:

A background spectrum of the clean, empty ATR crystal is recorded.

o Asmall drop of 8-phenyloctan-1-ol is placed onto the ATR crystal, ensuring complete
coverage.

e The sample spectrum is then recorded.

e Spectral Range: 4000 to 400 cm~1.

e Resolution: 4 cm™1,

e Number of Scans: 16 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The resulting spectrum is typically presented in terms of transmittance or
absorbance as a function of wavenumber (cm~1). The background spectrum is automatically
subtracted from the sample spectrum by the instrument software.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of 8-phenyloctan-1-ol is prepared in a volatile organic
solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).
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Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass
Selective Detector (or a similar system) is used for the analysis.

Gas Chromatography (GC) Conditions:

Column: A nonpolar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 pum film

thickness), is suitable for this separation.

Injector Temperature: 250 °C.

Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

Oven Temperature Program:

o Initial temperature: 100 °C, hold for 2 minutes.

o Ramp: Increase to 280 °C at a rate of 15 °C/min.
o Final hold: Hold at 280 °C for 10 minutes.

e Injection Volume: 1 pL.

« Injection Mode: Spilitless.

Mass Spectrometry (MS) Conditions:

lonization Mode: Electron lonization (El) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Mass Range: Scan from m/z 40 to 450.

Solvent Delay: A solvent delay of 3-4 minutes is employed to prevent flament damage from

the solvent peak.

Data Analysis: The acquired data is analyzed using the instrument's software. The total ion
chromatogram (TIC) is used to identify the retention time of 8-phenyloctan-1-ol. The mass
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spectrum corresponding to this peak is then extracted and analyzed for its molecular ion and
fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the
spectroscopic data for 8-phenyloctan-1-ol.
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Spectroscopic analysis workflow for 8-Phenyloctan-1-ol.

 To cite this document: BenchChem. [Spectroscopic Profile of 8-Phenyloctan-1-ol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b078733#spectroscopic-data-for-8-phenyloctan-1-ol-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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